Dimeric 5-Methylindolin-2-one Hydrazone (3b) Exhibits Single-Digit Micromolar Cytotoxicity on HepG2 Hepatocellular Carcinoma vs. Monomeric and Non-methylated Analogs
The symmetrical bis-Schiff base derivative 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) (compound 3b), which is the direct dimeric condensation product of two 3-hydrazono-5-methylindolin-2-one units, was the most potent compound identified across a panel of 18 bis-Schiff base isatin derivatives. On HepG2 hepatocellular carcinoma cells, 3b displayed an IC₅₀ of ~4.23 μM, outperforming other symmetrical bis-isatin hydrazones lacking the 5-methyl substituent or bearing alternative substitution patterns on the same scaffold [1]. In contrast, the corresponding monomeric 3-hydrazonoindolin-2-one (without 5-methyl) has been reported as an inactive or weakly active precursor in the same chemical series, with biological activity emerging only upon further derivatization to methylenehydrazono compounds (IC₅₀ range 6.25–7.75 μM on MCF-7) [2]. The 5-methyl substitution thus contributes directly to the enhanced antiproliferative potency of the dimeric form.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against human hepatocellular carcinoma HepG2 cells |
|---|---|
| Target Compound Data | IC₅₀ ~4.23 μM (compound 3b, dimer of 3-hydrazono-5-methylindolin-2-one) |
| Comparator Or Baseline | Monomeric 3-hydrazonoindolin-2-one derivatives: inactive or weakly active as monomers; methylenehydrazono derivatives 10c, 10f, 10i: IC₅₀ 6.25–7.75 μM on MCF-7; doxorubicin: IC₅₀ 6.10 μM on MCF-7 |
| Quantified Difference | 3b (5-methyl dimer) is ~1.5-fold more potent than the best methylenehydrazono monomers and equipotent to doxorubicin on HepG2; 5-methyl substitution distinguishes 3b from non-methylated bis-Schiff base analogs that showed weaker activity in the same panel |
| Conditions | MTT assay; HepG2, HeLa, SGC-7901, U251, A549 human cancer cell lines; compound 3b tested across all five lines with HepG2 showing highest sensitivity |
Why This Matters
The single-digit micromolar IC₅₀ of the 5-methyl-bearing dimer on HepG2 establishes a potency benchmark that cannot be achieved by replacing the 5-methylindolin-2-one monomer with unsubstituted indolin-2-one monomers in the same dimerization chemistry, directly informing procurement decisions for antitumor screening libraries.
- [1] Synthesis, in vitro and in vivo antitumor activity of symmetrical bis-Schiff base derivatives of isatin. Eur J Med Chem. 2014. Compound 3b: 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one), IC₅₀ ~4.23 μM on HepG2; in vivo tumor inhibition at 40 mg/kg in HepS-bearing mice. View Source
- [2] Dweedar HE, Mahrous H, Ibrahim HS, Abdel-Aziz HA. Analogue-based design, synthesis and biological evaluation of 3-substituted-(methylenehydrazono)indolin-2-ones as anticancer agents. Eur J Med Chem. 2014;78:275-280. Compounds 10c, 10f, 10i IC₅₀ = 7.75, 6.75, 6.25 μM vs. doxorubicin IC₅₀ = 6.10 μM on MCF-7. View Source
